molecular formula C17H10Cl3N5 B2957169 N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-40-2

N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2957169
CAS No.: 890897-40-2
M. Wt: 390.65
InChI Key: OTFHKYBNMMNMRX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenylamine group at position 4 and a 3,4-dichlorophenyl substituent at position 1 of the pyrazolo core.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5/c18-10-1-3-11(4-2-10)24-16-13-8-23-25(17(13)22-9-21-16)12-5-6-14(19)15(20)7-12/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFHKYBNMMNMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolo[3,4-d]pyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical properties, pharmacokinetics, and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1: 3,4-dichlorophenyl; 4: 4-chlorophenyl C₁₇H₁₁Cl₃N₅ 400.66 N/A (limited data)
S29 1: 2-chloro-2-(4-chlorophenyl)ethyl; 4: 4-fluorobenzyl C₂₀H₁₆Cl₂FN₅ 428.27 Cytotoxic in neuroblastoma (SK-N-BE(2)), poor pharmacokinetics
PP2 1: tert-butyl; 3: 4-chlorophenyl C₁₅H₁₆ClN₅ 301.77 SFK inhibitor, suppresses cortical spreading depression (CSD)
C18H13Cl2N5 1: 4-chlorophenyl; 4: 3-chloro-4-methylphenyl C₁₈H₁₃Cl₂N₅ 370.24 Single isotope mass: 369.054801
2a(SI388) 1: 2-chloro-2-phenylethyl; 4: 2-chlorophenyl; 6: methylthio C₂₀H₁₇Cl₂N₅S 430.35 Yield: 69%, MP: 169–171°C, IR: NH stretch at 3156 cm⁻¹
Key Observations:
  • Substituent Impact on Activity :
    • The 3,4-dichlorophenyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets, similar to PP2’s 4-chlorophenyl group .
    • S29’s 4-fluorobenzyl group improves selectivity for neuroblastoma cells but reduces metabolic stability .
  • Synthesis and Yield :
    • Derivatives with alkylthio groups (e.g., 2a(SI388)) exhibit moderate yields (51–71%), while bulkier substituents (e.g., tert-butyl in PP2) are synthesized via optimized routes .

Pharmacokinetic and Pharmacodynamic Profiles

Key Findings:
  • Nanocarrier Dependency: S29’s efficacy in neuroblastoma is contingent on graphene oxide (GO) delivery to mitigate its poor pharmacokinetics .
  • Kinase Specificity : PP2’s tert-butyl group enhances SFK binding, whereas the target compound’s dichlorophenyl groups may broaden kinase inhibition .

Structural-Activity Relationship (SAR) Trends

  • Chlorine Substitution: 3,4-Dichlorophenyl (target) vs. 4-chlorophenyl (PP2): Increased halogenation may improve target binding but reduce solubility. 2-Chloroethyl groups (S29, 2a(SI388)) enhance cytotoxicity but require stabilization via nanocarriers .
  • Amine Modifications: Benzylamine () and morpholinoethylthio () substituents improve cell permeability but vary in metabolic stability.

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